3-Iodo-6-methyl-1H-indazole

Organic synthesis Halogenation efficiency Indazole functionalization

Researchers requiring efficient C3 diversification of the indazole scaffold often face sluggish cross-coupling with bromo or chloro analogs. 3-Iodo-6-methyl-1H-indazole provides the premier C3 iodo leaving group, enabling >100x faster oxidative addition with Pd(0) catalysts versus the bromo derivative. - Achieve high-yield Suzuki, Sonogashira, and Heck couplings under mild conditions (e.g., Pd(PPh₃)₄, aq. base, moderate temp). - Lower catalyst loadings and shorter reaction times than 3-bromo or 3-chloro analogs. - ≥97% purity; supplied as a yellow solid; store at 0-8 °C. - Bulk quantities available with full quality assurance documentation.

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
CAS No. 885518-96-7
Cat. No. B1288519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-methyl-1H-indazole
CAS885518-96-7
Molecular FormulaC8H7IN2
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCC1=CC2=NNC(=C2C=C1)I
InChIInChI=1S/C8H7IN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
InChIKeyLCBIAXZUZKSIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6-methyl-1H-indazole: Physicochemical & Synthetic Profile


3-Iodo-6-methyl-1H-indazole (CAS 885518-96-7) is a halogenated indazole building block bearing an iodine atom at the C3 position and a methyl group at the C6 position of the bicyclic indazole scaffold . The compound has a molecular formula of C8H7IN2, a molecular weight of 258.06 g/mol, a predicted density of 1.933 g/cm³, a predicted boiling point of 368.6 °C at 760 mmHg, and a calculated LogP of approximately 3.61 . It is commercially supplied as a yellow solid with typical purities of ≥96% (HPLC) or 97%, and is recommended for storage at 0–8 °C . The C3 iodo substituent serves as a premier reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Heck), enabling rapid diversification at the indazole C3 position for medicinal chemistry and library synthesis applications [1].

Pd-catalyzed cross-coupling workflow fit (C3 diversification)
Iodo handle supports mild-condition Suzuki, Sonogashira, and Heck reactions
Medicinal chemistry library synthesis building block
High-yield synthesis (92%) reduces cost-in-use for scale-up workflows
Structure-based design with halogen bonding potential
C3 iodo group supports directional halogen bond donor interactions in target binding pockets

3-Iodo-6-methyl-1H-indazole: Irreplaceable in Cross-Coupling


Within the 3-halo-6-methyl-1H-indazole series, the identity of the halogen at C3 is not a trivial substitution—it dictates the rate-limiting oxidative addition step with palladium(0) catalysts and thereby governs reaction feasibility, required catalyst loading, and achievable yield [1]. The established reactivity order for aryl halides in Pd-catalyzed cross-coupling is Ar–I > Ar–Br >> Ar–Cl, with aryl iodides undergoing oxidative addition approximately 10² to 10³ times faster than aryl bromides and over 10⁵ times faster than aryl chlorides under comparable conditions [2]. Consequently, a reaction protocol optimized for the 3-iodo derivative will not translate to the 3-bromo or 3-chloro analog without significant re-optimization of catalyst, ligand, base, temperature, or reaction time, and may fail entirely with the chloro congener under mild conditions [3]. Beyond reactivity, the three halogen analogs diverge in key physicochemical properties—density, boiling point, and lipophilicity (LogP)—which affect solubility, chromatographic behavior, and downstream handling in both discovery and scale-up settings.

!
3-Bromo analog: oxidative addition may be ~100× slower; established mild-condition protocols for iodo may not transfer directly without catalyst/ligand re-optimization
!
3-Chloro analog: essentially unreactive under mild Pd(0) conditions; substituting chloro may block key cross-coupling diversification steps
!
Physicochemical mismatch: lower LogP and density of bromo/chloro analogs may shift solubility, chromatographic retention, and formulation behavior

3-Iodo-6-methyl-1H-indazole: Differentiation Evidence


Iodination Yield vs. Bromination Outcomes

The synthesis of 3-iodo-6-methyl-1H-indazole from 6-methyl-1H-indazole using N-iodosuccinimide (NIS, 1.5 eq) in DMF at 25 °C for 1 hour proceeds in 92.19% isolated yield after column chromatography . In contrast, the analogous bromination of 6-methyl-1H-indazole to produce 3-bromo-6-methyl-1H-indazole is complicated by competing polybromination at the C5 and C7 positions; reported selective C3 bromination yields using NBS are typically lower and require careful control of stoichiometry and temperature to avoid dibrominated side products [1]. The high regioselectivity and near-quantitative yield of the iodination protocol reduce both raw material cost per gram of product and purification burden, making the iodo derivative a more economical entry point for downstream diversification at scale.

Iodination yield vs. bromination
Head-to-head
92.19% isolated yield
NIS, DMF, 25 °C, 1 h Regioselective C3
Supports cost-efficient procurement and reduced purification burden
Reported bromination routes may require careful control to avoid competing C5/C7 dibromination
Organic synthesis Halogenation efficiency Indazole functionalization

Pd(0) Oxidative Addition: Iodo vs. Bromo

In palladium(0)-catalyzed cross-coupling reactions, the identity of the halogen leaving group is the dominant factor governing the rate of oxidative addition—the turnover-limiting step for most catalytic cycles. The established relative reactivity order is Ar–I > Ar–Br >> Ar–Cl, with aryl iodides reacting approximately 10²–10³ times faster than aryl bromides and >10⁵ times faster than aryl chlorides [1]. This principle has been specifically demonstrated in the indazole series: 3-iodoindazoles undergo smooth Suzuki–Miyaura coupling with aryl and heteroaryl boronic acids under mild conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, DME, reflux), providing 3-arylindazoles in good to excellent yields [2]. The selectivity of bis-Suzuki reactions of 3,4-diiodo- vs. 3-bromo-4-iodoindazoles has been explicitly investigated, confirming that the iodo site reacts preferentially and can be chemoselectively addressed in the presence of a bromo substituent [3]. In practical terms, this means the 3-iodo derivative enables lower catalyst loadings, shorter reaction times, and broader substrate scope compared to the 3-bromo analog, while the 3-chloro analog is essentially inert under the same mild conditions.

Pd(0) oxidative addition
Class-level
Ar–I : Ar–Br : Ar–Cl ≈ 10⁵ : 10³ : 1
Relative reactivity ranking Pd(PPh₃)₄, DME/H₂O
Iodo enables milder conditions, lower catalyst loading, and broader substrate scope
Specific indazole kinetic data not available; class-level organometallic principle
Palladium catalysis Suzuki–Miyaura coupling Sonogashira coupling Oxidative addition kinetics

Lipophilicity and Density Differences

The three 3-halo-6-methyl-1H-indazole analogs exhibit systematically varying physicochemical properties that directly impact handling, purification, and formulation. The target iodo compound has the highest predicted density (1.933 g/cm³), highest boiling point (368.6 °C), and highest LogP (3.61) among the series . The 3-bromo analog has a lower density (1.7 g/cm³), lower boiling point (345.0 °C), and a LogP of 3.35 . The 3-chloro analog has the lowest density (1.351 g/cm³), lowest boiling point (322.2 °C), and a LogP of 2.52 . The LogP trend (I > Br > Cl, with values of approximately 3.61, 3.35, and 2.52 respectively) reflects the increasing size and polarizability of the halogen, with the iodo compound being approximately 12-fold more lipophilic than the chloro analog (ΔLogP ≈ 1.09 units). This differential lipophilicity affects reversed-phase chromatographic retention, aqueous solubility, and membrane permeability in biological assays.

Lipophilicity and density
Data to verify
LogP: 3.61 (I) / 3.35 (Br) / 2.52 (Cl)
Density: 1.933 vs. 1.7 vs. 1.351 g/cm³ ΔLogP I–Cl: +1.09
Predicted properties guide solvent selection and reversed-phase method development
Computed values; experimental confirmation recommended for precise method transfer
Physicochemical properties Lipophilicity Chromatographic behavior Formulation

Patent-Validated Intermediate Use

3-Iodo-6-methyl-1H-indazole is explicitly employed as a synthetic intermediate in patent WO2021/262596 A1 (assigned to PMV Pharmaceuticals, Inc.), where its synthesis from 6-methyl-1H-indazole via NIS-mediated iodination is described in Paragraph 0790 . This patent pertains to methods and compounds for restoring mutant p53 function—a precision oncology target—and the inclusion of this specific iodo-indazole building block in the synthetic route underscores its industrial relevance for constructing bioactive indazole derivatives. In contrast, the 3-bromo and 3-chloro analogs are not featured as intermediates in this particular patent family, suggesting that the iodo derivative's superior cross-coupling reactivity was specifically required for the disclosed synthetic sequence.

Patent-validated intermediate
Source review
WO2021/262596 A1 (PMV Pharmaceuticals)
p53 restoration program Procedure ¶0790
Supports industrial relevance for oncology-focused medicinal chemistry
Bromo/chloro analogs not cited in this patent family; selection context may be specific
Patent-validated building block Drug discovery intermediate Industrial relevance

Halogen Bonding Capability

The iodine atom at the C3 position of 3-iodo-6-methyl-1H-indazole possesses a pronounced σ-hole, enabling it to act as a halogen bond donor in interactions with Lewis bases (e.g., carbonyl oxygens, nitrogen heterocycles, and carboxylate groups in protein binding pockets). The strength of halogen bonding follows the trend I > Br > Cl, correlating with increasing polarizability and decreasing electronegativity of the halogen [1]. The calculated polar surface area (PSA) of the iodo compound is 28.68 Ų, identical to the bromo and chloro analogs, indicating that the increased halogen bonding potential of iodine is not accompanied by increased topological polarity . This property is particularly relevant for structure-based drug design, where a C3 iodo substituent can form specific, directional halogen bond interactions with protein backbone carbonyls or side-chain residues, potentially enhancing binding affinity and selectivity relative to the corresponding bromo or chloro congeners, which form weaker or negligible halogen bonds.

Halogen bonding capability
Class-level
I > Br > Cl (σ-hole donor strength)
PSA identical: 28.68 Ų
May support structure-based design where C–I···O/N halogen bonding is hypothesized
Compound-specific interaction energies not reported; context-dependent validation needed
Halogen bonding Molecular recognition Structure-based design Crystal engineering

3-Iodo-6-methyl-1H-indazole: Optimal Procurement Scenarios


C3 Cross-Coupling for Library Synthesis

The 3-iodo substituent is the premier leaving group for Suzuki–Miyaura, Sonogashira, and Heck cross-coupling reactions, as demonstrated by Collot et al. (1999) for the general class of 3-iodoindazoles [1]. Procure 3-iodo-6-methyl-1H-indazole when the synthetic plan requires C3 diversification under mild conditions (e.g., Pd(PPh₃)₄, aqueous base, moderate temperatures). The 92.19% synthesis yield from the parent 6-methyl-1H-indazole ensures cost-efficient access to this building block, while the superior oxidative addition kinetics of the C–I bond allow lower catalyst loadings and shorter reaction times than would be required for the corresponding 3-bromo or 3-chloro derivatives.

Structure-Based Design with Halogen Bonding

When a protein crystal structure or docking model reveals a backbone carbonyl or carboxylate side chain in proximity to the ligand C3 position, the iodo substituent can form a stabilizing halogen bond that is significantly stronger than what a bromo or chloro substituent could provide [1]. This may translate to measurable gains in binding affinity and selectivity. The chlorine analog (LogP 2.52) is approximately 12-fold less lipophilic than the iodine analog (LogP 3.61), which may be the preferred choice if the goal is minimizing logD; however, if the design hypothesis specifically requires a strong halogen bond donor, only the iodo derivative is suitable.

Patent-Validated Route Scale-Up

The explicit use of 3-iodo-6-methyl-1H-indazole as an intermediate in WO2021/262596 (PMV Pharmaceuticals), a patent directed to restoring mutant p53 function for cancer therapy [1], provides a precedent for its utility in constructing biologically active indazole derivatives. For organizations pursuing similar chemical space or seeking to reproduce/improve upon disclosed p53-targeting compounds, sourcing this specific building block—rather than a halogen analog—ensures fidelity to the validated synthetic route and avoids the risk of failed or low-yielding key coupling steps that would result from halogen substitution.

Physicochemical-Driven HPLC Selection

The systematic differences in density (I: 1.933, Br: 1.7, Cl: 1.351 g/cm³), boiling point (I: 368.6, Br: 345.0, Cl: 322.2 °C), and LogP (I: 3.61, Br: 3.35, Cl: 2.52) across the 3-halo-6-methylindazole series [1][2] provide a quantitative basis for selecting the appropriate analog as a retention time standard or system suitability marker in reversed-phase HPLC method development. The iodo derivative, with the highest LogP, will exhibit the longest retention on C18 columns under a given mobile phase, making it a useful upper-bound marker for assessing column performance and gradient coverage in analytical methods designed for halogenated indazole libraries.

Application
Selection Property
Validation Focus
C3 cross-coupling library synthesis
Mild-condition Pd(0) reactivity
Suzuki/Sonogashira/Heck substrate scope under standard protocols
Halogen-bond-guided design
C–I σ-hole donor strength
Binding affinity shift vs. Br/Cl analogs in target co-crystal structures
Patent-validated route reproduction
Documented synthetic precedent
Fidelity to disclosed p53-targeting synthetic sequence
HPLC method development
High LogP retention marker
Column performance and gradient coverage for halogenated indazole libraries

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